molecular formula C18H19N3O5S2 B11674878 N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]butanehydrazide

N'-(1,1-dioxido-1,2-benzothiazol-3-yl)-N-[(4-methylphenyl)sulfonyl]butanehydrazide

Cat. No.: B11674878
M. Wt: 421.5 g/mol
InChI Key: HLZXBLMHWVZIJH-UHFFFAOYSA-N
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Description

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHYLPHENYL)SULFONYL]BUTANEHYDRAZIDE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is characterized by its unique structure, which includes a benzisothiazole ring, a sulfonyl group, and a butanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHYLPHENYL)SULFONYL]BUTANEHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzisothiazole Ring: The benzisothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable carbonyl compound under acidic conditions.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced by reacting the benzisothiazole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of Butanehydrazide Moiety: The final step involves the reaction of the sulfonylated benzisothiazole with butanehydrazide under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHYLPHENYL)SULFONYL]BUTANEHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHYLPHENYL)SULFONYL]BUTANEHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHYLPHENYL)SULFONYL]BUTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisothiazol-3(2H)-one: A simpler benzisothiazole derivative with antimicrobial properties.

    4-Methylbenzenesulfonyl Chloride: A sulfonyl chloride used in organic synthesis.

    Butanehydrazide: A hydrazide derivative used as a building block in organic synthesis.

Uniqueness

N’-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-N-[(4-METHYLPHENYL)SULFONYL]BUTANEHYDRAZIDE is unique due to its combination of a benzisothiazole ring, a sulfonyl group, and a butanehydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C18H19N3O5S2

Molecular Weight

421.5 g/mol

IUPAC Name

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(4-methylphenyl)sulfonylbutanehydrazide

InChI

InChI=1S/C18H19N3O5S2/c1-3-6-17(22)21(28(25,26)14-11-9-13(2)10-12-14)19-18-15-7-4-5-8-16(15)27(23,24)20-18/h4-5,7-12H,3,6H2,1-2H3,(H,19,20)

InChI Key

HLZXBLMHWVZIJH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(NC1=NS(=O)(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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